molecular formula C14H18N2O2 B7478519 4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one

4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B7478519
M. Wt: 246.30 g/mol
InChI Key: AFQCUALCBMWQDC-UHFFFAOYSA-N
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Description

4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is an organic compound that belongs to the quinoxaline family This compound is characterized by its unique structure, which includes a quinoxaline ring system substituted with an ethylbutanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 2-ethylbutanoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining strict temperature control, and employing continuous flow techniques to enhance yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinoxaline products.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoxaline derivatives with additional oxygen functionalities.

    Reduction: Reduced quinoxaline compounds with hydrogenated carbonyl groups.

    Substitution: Substituted quinoxaline derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxylic acid
  • 4-(2-ethylbutanoyl)-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide
  • N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide

Uniqueness

4-(2-ethylbutanoyl)-3,4-dihydroquinoxalin-2(1H)-one is unique due to its quinoxaline ring system, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(2-ethylbutanoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-10(4-2)14(18)16-9-13(17)15-11-7-5-6-8-12(11)16/h5-8,10H,3-4,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQCUALCBMWQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CC(=O)NC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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